molecular formula C14H17FN4 B6496298 1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine CAS No. 2307941-35-9

1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine

Cat. No.: B6496298
CAS No.: 2307941-35-9
M. Wt: 260.31 g/mol
InChI Key: JRHMZXNFTMWEKJ-UHFFFAOYSA-N
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Description

1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine is an organic compound that belongs to the class of benzoylpyrazoles These compounds are characterized by the presence of a benzoyl group substituted with a pyrazole ring

Mechanism of Action

Target of Action

The primary target of 1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .

Mode of Action

It is known to interact with its target, mapk14 . The interaction between the compound and MAPK14 may result in changes in the kinase’s activity, potentially influencing various cellular processes.

Biochemical Pathways

Given its target, it is likely involved in the map kinase signal transduction pathway . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and response to external stress.

Result of Action

Given its interaction with mapk14, it may influence various cellular processes, including cell growth and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine typically involves a multi-step process. One common method includes the formation of the pyrazole ring through a one-pot three-component reaction under microwave irradiation. This is followed by the oxidative aromatization of pyrazoline under conventional heating . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine is unique due to its specific structural features, such as the presence of both a pyrazole ring and a piperidine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4/c15-11-5-3-10(4-6-11)13-8-14(18-17-13)19-7-1-2-12(16)9-19/h3-6,8,12H,1-2,7,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHMZXNFTMWEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NNC(=C2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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